Cas no 898435-74-0 (XWSRLDZRDXPHMR-UHFFFAOYSA-N)

XWSRLDZRDXPHMR-UHFFFAOYSA-N structure
XWSRLDZRDXPHMR-UHFFFAOYSA-N structure
Product name:XWSRLDZRDXPHMR-UHFFFAOYSA-N
CAS No:898435-74-0
MF:C19H16FN3O3
MW:353.347047805786
CID:6621256
PubChem ID:16823155

XWSRLDZRDXPHMR-UHFFFAOYSA-N Chemical and Physical Properties

Names and Identifiers

    • XWSRLDZRDXPHMR-UHFFFAOYSA-N
    • 898435-74-0
    • N-(2-fluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
    • AKOS024668133
    • N1-(2-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
    • AB00680573-01
    • N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
    • F2664-0148
    • Inchi: 1S/C19H16FN3O3/c20-14-3-1-2-4-15(14)22-19(26)18(25)21-13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10H,5-8H2,(H,21,25)(H,22,26)
    • InChI Key: XWSRLDZRDXPHMR-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C([H])=C1N([H])C(C(N([H])C1=C([H])C2C([H])([H])C([H])([H])C(N3C([H])([H])C([H])([H])C(=C1[H])C3=2)=O)=O)=O

Computed Properties

  • Exact Mass: 353.11756954g/mol
  • Monoisotopic Mass: 353.11756954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.5Ų
  • XLogP3: 1.8

XWSRLDZRDXPHMR-UHFFFAOYSA-N Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2664-0148-1mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F2664-0148-15mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
15mg
$89.0 2023-11-21
Life Chemicals
F2664-0148-100mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
100mg
$248.0 2023-11-21
Life Chemicals
F2664-0148-10μmol
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F2664-0148-20μmol
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F2664-0148-10mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
10mg
$79.0 2023-11-21
Life Chemicals
F2664-0148-20mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
20mg
$99.0 2023-11-21
Life Chemicals
F2664-0148-4mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F2664-0148-5mg
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F2664-0148-2μmol
N'-(2-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
898435-74-0 90%+
2μmol
$57.0 2023-11-21

Additional information on XWSRLDZRDXPHMR-UHFFFAOYSA-N

Introduction to Compound with CAS No. 898435-74-0 and Product Name: XWSRLDZRDXPHMR-UHFFFAOYSA-N

The compound identified by the CAS number 898435-74-0 and the product name XWSRLDZRDXPHMR-UHFFFAOYSA-N represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular framework of this compound exhibits characteristics that make it a promising candidate for further exploration, particularly in the context of novel therapeutic agents.

Recent studies have highlighted the importance of structurally diverse compounds in addressing complex biological targets. The CAS No. 898435-74-0 compound, with its intricate molecular design, has been investigated for its interactions with various biological pathways. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in a range of diseases. These findings align with the broader trend in pharmaceutical research towards identifying molecules that can modulate biological processes with high specificity.

The product name XWSRLDZRDXPHMR-UHFFFAOYSA-N is derived from its chemical structure, which incorporates specific functional groups known to enhance binding affinity and selectivity. This naming convention is commonly used in the chemical industry to ensure precise identification and communication among researchers. The compound’s molecular architecture includes several key features, such as aromatic rings and heterocyclic structures, which are often associated with enhanced pharmacological activity.

In the realm of drug discovery, the ability to predict a compound’s biological activity based on its chemical structure is crucial. Advanced computational methods, including molecular docking and virtual screening, have been employed to evaluate the potential of CAS No. 898435-74-0 as a lead compound. These computational studies have revealed promising interactions with target proteins, suggesting its potential as a starting point for developing new therapeutic agents.

One of the most intriguing aspects of this compound is its ability to engage with multiple targets simultaneously. This multitarget engagement strategy has gained traction in recent years as a viable approach to developing drugs that can address complex diseases more effectively. The CAS No. 898435-74-0 compound’s dual or polypharmacological properties could make it particularly useful in treating conditions where multiple pathways are involved.

Furthermore, the synthesis of this compound represents a significant achievement in organic chemistry. The synthetic route employed to produce XWSRLDZRDXPHMR-UHFFFAOYSA-N involves multiple steps that showcase the ingenuity and precision required in modern chemical synthesis. The use of advanced catalytic systems and purification techniques has enabled researchers to obtain high-purity samples of this compound, which is essential for subsequent biological testing.

The pharmacokinetic properties of CAS No. 898435-74-0 are also under investigation, as these properties are critical determinants of a drug’s efficacy and safety profile. Studies are being conducted to assess its solubility, stability, and metabolic pathways in vitro and in vivo. Understanding these properties will provide valuable insights into how the compound behaves within biological systems and will guide its optimization for therapeutic use.

Recent advancements in analytical chemistry have facilitated more detailed characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to elucidate its structure and confirm its identity. These high-resolution techniques provide critical data that support further research and development efforts.

The potential applications of CAS No. 898435-74-0 extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals, where its unique properties might contribute to the development of new pesticides or herbicides. Additionally, its structural features could make it a valuable building block for synthesizing other novel compounds with diverse applications.

In conclusion, the compound identified by CAS No. 898435-74-0 and named XWSRLDZRDXPHMR-UHFFFAOYSA-N represents a significant contribution to chemical and pharmaceutical research. Its unique structural properties, potential biological activities, and synthetic achievements position it as a promising candidate for further exploration. As research continues to uncover more about its characteristics and applications, this compound is poised to play a crucial role in advancing therapeutic strategies across multiple disciplines.

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